molecular formula C16H9ClN2Na2O8S2 B1582828 C.I. Mordant blue 9, disodium salt CAS No. 3624-68-8

C.I. Mordant blue 9, disodium salt

Cat. No. B1582828
CAS RN: 3624-68-8
M. Wt: 502.8 g/mol
InChI Key: UVDODHCPLWXDSI-UHFFFAOYSA-L
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Description

“C.I. Mordant blue 9, disodium salt” is also known as “6-(5-Chloro-2-hydroxy-3-sulfophenylazo)-5-hydroxy-1-naphthalenesulfonic acid disodium salt”. It is a reddish-violet powder or granules with a metallic luster .


Molecular Structure Analysis

The molecular structure of “C.I. Mordant blue 9, disodium salt” is represented by the linear formula “ClC6H2(OH)(SO3Na)N=NC10H5(OH)SO3Na”. It has a molecular weight of 502.81 .


Physical And Chemical Properties Analysis

“C.I. Mordant blue 9, disodium salt” is a solid substance with a dye content of 50%. It is soluble in water at a concentration of 1 mg/mL. It has a maximum absorption wavelength (λmax) of 516 nm .

Scientific Research Applications

Adsorption Studies

An experiment using commercial activated carbon as an adsorbent and C.I. Mordant Blue 9 as an adsorbate explored the effects of surface chemistry and ionic strength on dye adsorption. This study provided insights into water treatment processes and environmental remediation strategies, showcasing the dye's role in understanding adsorption dynamics under varying conditions (Martins & Nunes, 2015).

Dye–Surfactant Interaction

Research into the interactions between C.I. Mordant Blue 9 and surfactants via absorption spectroscopy revealed the complex dynamics involved in dye-surfactant interactions. These findings have implications for industries like textiles and cosmetics, where dye properties in the presence of various surfactants can significantly affect product quality and performance (Bielska, Sobczyńska, & Prochaska, 2009).

Fungal Decolorization

A study on the decolorization of C.I. Mordant Blue 9 using the white-rot fungi Phanerochaete chrysosporium highlighted the potential of biological methods for treating dye-contaminated water. Through the optimization of media constituents for the fungus, effective decolorization was achieved, pointing towards sustainable approaches in wastewater treatment (Singh, Pakshirajan, & Daverey, 2010).

Treatment of Model Wastewater

Comparative research on different methods for treating wastewater contaminated with C.I. Mordant Blue 9 explored the efficiency of various techniques, including ionic liquids, coagulation, sorption, and Fenton oxidation. This study contributes valuable information on the environmental management of dye-contaminated effluents, offering insights into the comparative advantages and limitations of each method (Šimek et al., 2016).

Trace Uranium Detection

The development of a stripping voltammetric procedure for the trace determination of uranium using the chelate of uranium with C.I. Mordant Blue 9 showcases the dye's application in analytical chemistry, particularly in the sensitive and precise detection of uranium levels, which is crucial for environmental monitoring and nuclear industry safety (Wang & Zadeii, 1987).

Future Directions

The future directions for “C.I. Mordant blue 9, disodium salt” could involve its removal from waste water. A comparative study focused on different methods used for the treatment of model waste water polluted with the chlorinated acid dye Mordant Blue 9 .

properties

IUPAC Name

disodium;6-[(5-chloro-2-hydroxy-3-sulfonatophenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O8S2.2Na/c17-8-6-12(16(21)14(7-8)29(25,26)27)19-18-11-5-4-9-10(15(11)20)2-1-3-13(9)28(22,23)24;;/h1-7,20-21H,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDODHCPLWXDSI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2O)N=NC3=C(C(=CC(=C3)Cl)S(=O)(=O)[O-])O)C(=C1)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5063104
Record name C.I. Mordant Blue 9, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

C.I. Mordant blue 9, disodium salt

CAS RN

3624-68-8
Record name 1-Naphthalenesulfonic acid, 6-(2-(5-chloro-2-hydroxy-3-sulfophenyl)diazenyl)-5-hydroxy-, sodium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003624688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C.I. Mordant Blue 9, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5063104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 6-(5-chloro-2-hydroxy-4-sulphophenylazo)-5-hydroxynaphthalene-1-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.754
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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